Herbacetin

Description

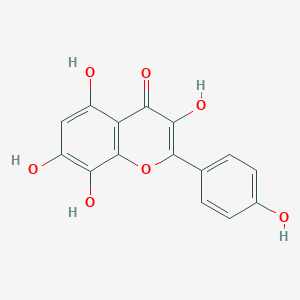

Structure

2D Structure

Propriétés

IUPAC Name |

3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOTZEDNGNPOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415061 | |

| Record name | Herbacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-95-7 | |

| Record name | Herbacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herbacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 527-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HERBACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736854V2KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Herbacetin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin, a pentahydroxyflavone, is a bioactive flavonoid found in a variety of plant species. It has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its interaction with key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Natural Sources of this compound

This compound is distributed across various plant families, often in its glycosidic forms, which are hydrolyzed to the aglycone during extraction or metabolism. The primary plant sources of this compound are summarized in Table 1.

Table 1: Principal Natural Sources of this compound and its Glycosides

| Plant Species | Family | Plant Part | Form of this compound | Reference |

| Linum usitatissimum (Flaxseed) | Linaceae | Hulls, Meal | This compound diglucoside (HDG) | [1][2] |

| Rhodiola rosea | Crassulaceae | Rhizomes, Roots | Rhodiosin (this compound rhamnoside), this compound | [3] |

| Ephedra sinica (Ma Huang) | Ephedraceae | Stems | This compound glycosides | [4] |

| Equisetum arvense (Ramose Scouring Rush Herb) | Equisetaceae | Aerial parts | This compound | |

| Sedum species | Crassulaceae | Whole plant | This compound | [4] |

The concentration of this compound and its glycosides can vary significantly depending on the plant species, geographical location, and the specific plant part utilized. Quantitative analysis of this compound content in some of these sources is detailed in Table 2.

Table 2: Quantitative Analysis of this compound and its Glycosides in Various Plant Sources

| Plant Source | Plant Part | Compound | Concentration | Reference |

| Rhodiola rosea | Dry Drug | Rhodiosin + this compound | 0.5 - 4.2% (w/w) | [3] |

| Rhodiola rosea | Rhizome Extract | Rhodiosin + this compound | ~1800 µg/mL | [5] |

| Rhodiola rosea | Root Extract | Rhodiosin + this compound | ~3100 µg/mL | [5] |

| Rhodiola species | Raw Plant | Free this compound | 0.0022 - 0.061% (w/w) | [6] |

| Rhodiola species | Acid Hydrolysate | This compound | Up to 4.36% (w/w) | [6] |

| Linum usitatissimum (Flaxseed) | Defatted Flour | Total Flavonoids | 50 - 80 mg/100 g | [1] |

| Linum usitatissimum (Flaxseed) | Hulls | Total Flavonoids | ~200 mg/100 g | [1] |

| Linum usitatissimum (Flaxseed) | Hulls | This compound Diglucoside (HDG) | 0.2% (w/w) | [1] |

| Linum usitatissimum (Flaxseed) | Seed Cakes (MAE) | This compound Diglucoside (HDG) | 5.76 mg/g DW |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The choice of method depends on the source material and the desired purity of the final product.

Conventional Solvent Extraction from Rhodiola Species

A patented method for the industrial-scale extraction of this compound from Rhodiola species involves a multi-step process designed to first extract the glycosides and then hydrolyze them to the aglycone.[6]

Experimental Protocol:

-

Extraction: Pulverized Rhodiola plant material is extracted with 70-90% ethanol or 30-99.9% methanol via maceration, percolation, or ultrasonic-assisted extraction. The resulting extract is concentrated under reduced pressure.

-

Defatting: The concentrated extract is leached with petroleum ether to remove nonpolar compounds.

-

Acid Hydrolysis: The aqueous layer from the previous step is subjected to acid hydrolysis using 0.2-10% HCl or H₂SO₄ to cleave the glycosidic linkages, liberating the free this compound.

-

Purification:

-

The hydrolyzed solution is partitioned with an organic solvent such as ethyl acetate.

-

The organic layer is concentrated and subjected to polyamide column chromatography.

-

Further purification is achieved using reverse-phase silica gel column chromatography to yield high-purity this compound.

-

Microwave-Assisted Extraction (MAE) from Flaxseed Cakes

Microwave-assisted extraction is a modern and efficient technique for the extraction of this compound diglucoside (HDG) from the by-products of flaxseed oil production.

Experimental Protocol:

-

Sample Preparation: Dried flaxseed cakes are ground to a fine powder.

-

Extraction: The powdered sample is suspended in a solution of 0.1 M NaOH in 70% aqueous methanol.

-

Microwave Irradiation: The suspension is subjected to microwave irradiation at 150 W for 6 minutes.

-

Separation: The extract is separated from the solid residue by centrifugation and filtration.

-

Quantification: The concentration of HDG in the extract is determined by High-Performance Liquid Chromatography (HPLC).

Table 3: Comparison of Conventional and Microwave-Assisted Extraction of this compound Diglucoside from Flaxseed

| Parameter | Conventional Method | Microwave-Assisted Extraction (MAE) |

| Solvent | Dioxane:Ethanol (1:1) | 0.1 M NaOH in 70% aqueous methanol |

| Time | Several hours to days | 6 minutes |

| Yield | Lower | Higher (up to 5.76 mg/g DW) |

| Efficiency | Less efficient | More efficient, less time-consuming |

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation. One of the well-documented mechanisms is its inhibitory effect on the c-Met signaling pathway.

Inhibition of the c-Met Signaling Pathway

Hepatocyte growth factor (HGF) binding to its receptor, c-Met, activates a signaling cascade that promotes cell proliferation, motility, and invasion, which are hallmarks of cancer. This compound has been identified as a novel inhibitor of c-Met.[3]

The proposed mechanism involves the direct inhibition of c-Met tyrosine kinase activity by this compound. This prevents the autophosphorylation of c-Met upon HGF binding, thereby blocking the downstream activation of the PI3K/Akt pathway. The inhibition of Akt phosphorylation ultimately leads to a suppression of cancer cell motility.

References

- 1. This compound ameliorates lipopolysaccharide-elicited inflammatory response by suppressing NLRP-3/AIM-2 inflammasome activation, PI3K/Akt/MAPKs/NF-κB redox inflammatory signalling, modulating autophagy and macrophage polarization imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a constituent of ephedrae herba, suppresses the HGF-induced motility of human breast cancer MDA-MB-231 cells by inhibiting c-Met and Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Herbacetin's Anti-Cancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbacetin, a naturally occurring flavonoid, has demonstrated promising anti-cancer properties in various preclinical studies. This technical guide provides an in-depth overview of the preliminary research on this compound's efficacy against cancer, with a focus on its mechanisms of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound (3,5,7,8,4'-pentahydroxyflavone) is a flavonoid found in various plants, including flaxseed. Flavonoids have long been recognized for their diverse pharmacological activities, and this compound is emerging as a potent anti-cancer agent. This document summarizes the foundational studies that have begun to elucidate its therapeutic potential.

Quantitative Data on Anti-Cancer Efficacy

The anti-proliferative and enzyme-inhibitory activities of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | Not explicitly stated, but potent activity reported | [1] |

| DLD1 | Colon Cancer | Not explicitly stated, but potent activity reported | [1] |

| HT29 | Colon Cancer | Not explicitly stated, but potent activity reported | [1] |

| HepG2 | Liver Cancer | Not explicitly stated, but apoptosis induced at 25-100µM |

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

| Ornithine Decarboxylase (ODC) | Allosteric | Not explicitly stated, but potent inhibition reported | [1] |

| ATP Citrate Lyase (ACLY) | Non-competitive | Not explicitly stated, but potent inhibition reported |

Known Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by targeting key enzymes involved in cell proliferation and survival, and by inducing apoptosis through the modulation of critical signaling pathways.

Inhibition of Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, a pathway that is often dysregulated in cancer and is crucial for cell growth and proliferation. This compound has been identified as a novel allosteric inhibitor of ODC[1]. It binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This inhibition leads to a depletion of polyamines, thereby suppressing cancer cell growth.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Studies have shown that this compound can induce apoptosis in cancer cells by inactivating the PI3K/Akt pathway. This leads to a decrease in the phosphorylation of Akt, a key downstream effector, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins.

Detailed Experimental Protocols

The following protocols are generalized from published studies and should be optimized for specific experimental conditions.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled CO2 from L-[1-14C]ornithine.

Materials:

-

L-[1-14C]ornithine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 40 µM pyridoxal 5'-phosphate)

-

This compound solution

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Lysate Preparation: Culture cancer cells to 70-80% confluency. Treat with desired concentrations of this compound for the specified time. Harvest cells, wash with cold PBS, and lyse in cell lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the ODC enzyme.

-

Enzyme Reaction: In a sealed reaction vessel, combine the cell lysate with the reaction buffer. Add L-[1-14C]ornithine to initiate the reaction. A small cup containing a filter paper soaked in a CO2 trapping agent (e.g., NaOH) should be placed inside the vessel.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). This will also facilitate the release of dissolved 14CO2.

-

CO2 Trapping: Allow the released 14CO2 to be trapped by the filter paper for an additional period (e.g., 30 minutes).

-

Quantification: Remove the filter paper and place it in a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the ODC activity.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% Ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in lysis buffer. Determine protein concentration using a protein assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Studies

Preliminary in vivo studies using xenograft models in immunocompromised mice have shown that this compound can effectively suppress tumor growth[2].

Xenograft Tumor Model Workflow

Conclusion and Future Directions

The preliminary studies on this compound reveal its significant potential as an anti-cancer agent. Its ability to target fundamental cancer-promoting pathways like polyamine biosynthesis and PI3K/Akt signaling provides a strong rationale for its further development. Future research should focus on:

-

Expanding the range of cancer cell lines and tumor types tested.

-

Conducting more extensive in vivo studies to evaluate efficacy, pharmacokinetics, and toxicology.

-

Investigating potential synergistic effects with existing chemotherapeutic agents.

-

Elucidating other molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource to facilitate and inspire continued research into the promising anti-cancer properties of this compound.

References

Herbacetin: A Comprehensive Technical Guide to Bioavailability and Metabolic Profile in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbacetin, a flavonoid found in sources such as flaxseed, exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Despite its therapeutic potential, the clinical development of this compound is hindered by a significant challenge: its low oral bioavailability.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's bioavailability and metabolic profile in animal models, with a focus on quantitative data, experimental protocols, and metabolic pathways to support further research and drug development efforts.

Pharmacokinetic Profile of this compound

Current in vivo pharmacokinetic data for this compound is primarily derived from studies in rats. These studies reveal that this compound is characterized by rapid clearance and very low oral bioavailability.

Pharmacokinetic Parameters in Rats

Following both intravenous and oral administration in rats, the pharmacokinetic properties of this compound have been elucidated, highlighting its rapid elimination from the body. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Intravenous Administration | Oral Administration | Citation |

| Dose | 10 mg/kg | 50 mg/kg | [3][4] |

| Bioavailability (F) | - | 1.32% | [3][4] |

| Clearance (CL) | 16.4 ± 1.92 mL/kg/min | - | [3][4] |

| Half-life (t½) | 11.9 ± 2.7 min | - | [3][4] |

| Cmax | - | - | |

| Tmax | - | - | |

| AUC | - | - |

Note: Cmax, Tmax, and AUC data for oral administration in rats were not explicitly provided in the searched literature.

Metabolic Profile of this compound

The extensive metabolism of this compound, particularly through glucuronidation, is a primary contributor to its low oral bioavailability. In vivo studies in rats have been instrumental in identifying the major metabolic pathways and resulting metabolites.

Metabolic Pathways

The dominant metabolic pathway for this compound in rats is glucuronidation, a phase II metabolic reaction where glucuronic acid is conjugated to the this compound molecule.[3][4] This process, occurring extensively in the liver and intestines, increases the water solubility of this compound, facilitating its excretion.[3][4] While sulfation is another common phase II conjugation for flavonoids, the available literature points to glucuronidation as the principal route for this compound.

Seven this compound metabolites have been identified in the urine, feces, and bile of rats.[3][5] These are primarily in the form of glucuronide-conjugations.[3][4] The concentration of this compound glucuronides in systemic circulation is significantly higher than that of the parent compound, indicating extensive first-pass metabolism.[5]

Identified Metabolites

Experimental Protocols

The characterization of this compound's bioavailability and metabolic profile relies on sophisticated analytical techniques and carefully designed in vivo and in vitro experiments.

In Vivo Pharmacokinetic Studies in Rats

A typical experimental workflow for determining the pharmacokinetics of this compound in rats involves the following steps:

Animal Models: Male Sprague-Dawley rats are commonly used.

Drug Administration: For oral bioavailability studies, this compound is typically administered via oral gavage. For intravenous administration, the compound is dissolved in a suitable vehicle and injected, often into the tail vein.

Sample Collection: Blood samples are collected at various time points post-administration. Urine, feces, and bile are collected over a specified period using metabolic cages to identify and quantify metabolites.

Analytical Methodology: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the primary analytical technique for the qualitative and quantitative determination of this compound and its metabolites in biological matrices.

Sample Preparation: A protein precipitation step followed by liquid-liquid or solid-phase extraction is typically employed to isolate the analytes from plasma, urine, or other biological samples.

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a modifier like formic acid, is employed to achieve separation.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.4 mL/min.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites.

In Vitro Metabolism Studies

In vitro models, such as liver microsomes, are valuable for investigating the metabolic pathways of this compound and for cross-species comparisons.

Experimental Setup:

-

Enzyme Source: Liver microsomes from different species (e.g., rat, mouse, human) are used.

-

Cofactors: NADPH is added to initiate phase I metabolic reactions, and UDPGA (uridine diphosphate glucuronic acid) is included for phase II glucuronidation reactions.

-

Incubation: this compound is incubated with the microsomes and cofactors at 37°C.

-

Analysis: The reaction is quenched, and the mixture is analyzed by UPLC-MS/MS to identify and quantify the metabolites formed.

Signaling Pathways

While not directly related to its metabolic profile, it is noteworthy that this compound has been shown to modulate several key signaling pathways, which may be relevant to its pharmacological effects. These include the SIRT1/AMPK and SGK1/NF-κB pathways. The in vivo effects of this compound may be attributable to the parent compound, its metabolites, or a combination thereof.

Conclusion and Future Directions

The available data from animal models, predominantly in rats, indicate that this compound has very low oral bioavailability due to extensive first-pass metabolism, with glucuronidation being the major metabolic pathway. This comprehensive guide summarizes the current knowledge of this compound's pharmacokinetic and metabolic profile.

To advance the development of this compound as a therapeutic agent, future research should focus on:

-

Pharmacokinetic studies in other animal models: Data from species such as mice are critically needed to provide a broader understanding of its disposition.

-

Quantitative analysis of metabolites: Detailed quantification of individual metabolites in plasma and tissues will provide a clearer picture of their contribution to the overall pharmacological activity.

-

Bioavailability enhancement strategies: Formulation approaches, such as nanoformulations or the use of absorption enhancers, should be explored to improve the oral bioavailability of this compound.

-

Identification of specific UGT enzymes: Pinpointing the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this compound metabolism will aid in predicting potential drug-drug interactions.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and pave the way for its potential clinical application.

References

- 1. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of this compound: From chemistry to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A water-soluble preparation for intravenous administration of isorhamnetin and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of Herbacetin Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbacetin, a flavonol aglycone, and its glycosidic derivatives are emerging as a significant class of bioactive compounds with a wide array of pharmacological activities. Found in various medicinal plants, including those from the Rhodiola, Ephedra, and Linum genera, these molecules have demonstrated potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound glycosides, with a focus on methodologies and quantitative data to support further research and development.

Discovery and Natural Sources

This compound glycosides are distributed across a range of plant species, often in complex mixtures with other flavonoids and secondary metabolites. Their discovery has been facilitated by advancements in chromatographic and spectroscopic techniques.

Table 1: Natural Sources of Notable this compound Glycosides

| This compound Glycoside | Natural Source(s) | Reference(s) |

| This compound 7-O-neohesperidoside | Ephedra sinica (Ma Huang) | [1][2] |

| This compound 7-O-glucoside | Ephedra sinica, Ephedra gerardiana | [1][3] |

| This compound 3-O-glucopyranoside-8-O-glucuronopyranoside | Malope trifida | [4][5] |

| This compound diglucoside (HDG) | Linum usitatissimum (Flaxseed) | [6][7] |

| Rhodionin (this compound 7-O-α-L-rhamnopyranoside) | Rhodiola species |

Isolation and Purification

The isolation of pure this compound glycosides from their natural matrices is a critical step for structural elucidation and bioactivity studies. A general workflow for this process is outlined below.

Figure 1: General workflow for the isolation and purification of this compound glycosides.

Experimental Protocol: Microwave-Assisted Extraction (MAE) of this compound Diglucoside (HDG) from Flaxseed Cakes[6][7]

This protocol is optimized for the extraction of HDG from flaxseed cakes, a by-product of oil extraction.

-

Sample Preparation: Mill dried flaxseed cakes to a fine powder.

-

Extraction Solvent: Prepare a solution of 0.1 M NaOH in 70% (v/v) aqueous methanol.

-

MAE Procedure:

-

Weigh 0.2 g of the powdered flaxseed cake into a microwave extraction vessel.

-

Add the extraction solvent at a sample-to-solvent ratio of 0.2 g to 17.9 mL.

-

Secure the vessel in a microwave reactor.

-

Irradiate at a microwave power of 150 W for 6 minutes.

-

Allow the vessel to cool to room temperature.

-

-

Post-Extraction:

-

Centrifuge the extract to pellet the solid residue.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

Structural Characterization

The unambiguous identification of this compound glycosides relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for the separation and quantification of this compound glycosides.

-

System: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (A) and methanol or acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Quantification: Based on a calibration curve of a purified this compound diglucoside standard.

Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is invaluable for determining the molecular weight and fragmentation patterns of this compound glycosides.

Table 2: ESI-MS/MS Fragmentation Data for this compound 3-O-glucopyranoside-8-O-glucuronopyranoside [5]

| Ion Mode | Precursor Ion [M-H]⁻ (m/z) | Fragment Ions (m/z) | Interpretation |

| Negative | 655 | 493 | [M-H - Glucuronic acid]⁻ |

| Negative | 655 | 301 | [M-H - Glucuronic acid - Glucoside]⁻ (Aglycone) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation, including the type of sugar moieties, their linkage positions, and stereochemistry.

Table 3: ¹H and ¹³C NMR Data for Selected Flavonoid Glycosides (Illustrative)

| Position | Quercetin-3-O-β-D-glucopyranoside (¹³C, DMSO-d₆) | Quercetin-3-O-β-D-glucopyranoside (¹H, DMSO-d₆) | Hesperetin-7-O-glucoside (¹³C, DMSO-d₆) | Hesperetin-7-O-glucoside (¹H, DMSO-d₆) |

| 2 | 156.3 | - | 78.5 | 5.50 (dd) |

| 3 | 133.5 | - | 197.0 | - |

| 4 | 177.6 | - | 165.3 | - |

| 5 | 161.3 | 12.63 (s) | 162.6 | 12.04 (s) |

| 6 | 98.8 | 6.19 (d) | 96.4 | 6.17-6.14 (m) |

| 7 | 164.4 | - | 165.2 | - |

| 8 | 93.7 | 6.39 (d) | 95.5 | 6.17-6.14 (m) |

| 9 | 156.3 | - | 103.3 | - |

| 10 | 104.1 | - | 117.8 | - |

| 1' | 121.3 | - | 130.9 | - |

| 2' | 115.3 | 7.57 (d) | 114.1 | 6.94-6.88 (m) |

| 3' | 144.9 | - | 147.9 | - |

| 4' | 148.5 | - | 146.4 | - |

| 5' | 116.4 | 6.83 (d) | 112.0 | 6.94-6.88 (m) |

| 6' | 122.1 | 7.58 (dd) | 99.6 | - |

| Glc-1'' | 101.9 | 5.46 (d) | 99.5 | 5.00-4.96 (m) |

| Glc-2'' | 74.2 | 3.07-3.59 (m) | 72.9 | 3.14-3.25 (m) |

| Glc-3'' | 76.6 | 3.07-3.59 (m) | 77.1 | 3.27-3.32 (m) |

| Glc-4'' | 70.1 | 3.07-3.59 (m) | 69.4 | 3.14-3.25 (m) |

| Glc-5'' | 77.7 | 3.07-3.59 (m) | 76.2 | 3.14-3.25 (m) |

| Glc-6'' | 61.1 | 3.07-3.59 (m) | 60.5 | 3.66 (dd) |

Biological Activities and Mechanisms of Action

This compound and its glycosides exhibit a spectrum of biological activities, with anti-inflammatory, antioxidant, and anticancer effects being the most prominent.

Anti-inflammatory Activity

This compound glycosides have been shown to mitigate inflammatory responses by modulating key signaling pathways.

This compound has been demonstrated to exert its anti-inflammatory effects by suppressing the activation of the NF-κB and PI3K/Akt pathways[4][8].

Figure 2: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

Antioxidant Activity

The antioxidant capacity of this compound glycosides is attributed to their ability to scavenge free radicals.

These are common spectrophotometric assays to evaluate antioxidant activity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the this compound glycoside sample in a suitable solvent.

-

Mix the sample solution with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

-

Dilute the ABTS•+ solution with ethanol or buffer to a specific absorbance at 734 nm.

-

Mix various concentrations of the this compound glycoside sample with the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined period.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Table 4: Antioxidant Activity of this compound and Related Flavonoids

| Compound | Assay | IC₅₀ (µg/mL) | Reference(s) |

| This compound | DPPH | > Quercetin | [9] |

| This compound | ABTS | > Quercetin | [9] |

Note: Specific IC₅₀ values for individual this compound glycosides are not widely reported and may vary depending on the specific glycoside and assay conditions.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound glycoside for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 5: Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Reference(s) |

| DLD-1 | 46.5 | [10] |

Note: The anticancer activity of specific this compound glycosides can vary and requires individual evaluation.

Conclusion and Future Directions

This compound and its glycosides represent a promising class of natural compounds with significant therapeutic potential. This guide has provided a technical overview of their discovery, characterization, and biological activities. Future research should focus on:

-

The isolation and complete structural elucidation of a wider range of this compound glycosides from diverse natural sources.

-

Comprehensive in vitro and in vivo studies to establish the structure-activity relationships for their anti-inflammatory, antioxidant, and anticancer effects.

-

Elucidation of the detailed molecular mechanisms underlying their biological activities to identify specific cellular targets.

-

Pharmacokinetic and toxicological studies to assess their potential as drug candidates.

The methodologies and data presented herein serve as a foundation for researchers and drug development professionals to further explore the therapeutic applications of this fascinating family of flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hesperetin(520-33-2) 1H NMR [m.chemicalbook.com]

- 6. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro [mdpi.com]

- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Quercetin Can Improve Spinal Cord Injury by Regulating the mTOR Signaling Pathway [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Preparation of Herbacetin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Herbacetin (CAS 527-95-7), a natural flavonoid with antioxidant, anti-inflammatory, and anticancer properties.[1] Adherence to this protocol is crucial for ensuring the stability, and consistent performance of this compound in various experimental settings. The following sections detail the chemical properties of this compound, a step-by-step guide for stock solution preparation, and recommendations for storage to maintain compound integrity.

This compound Chemical and Physical Properties

This compound is a flavonoid compound that requires careful handling and solubilization to ensure accurate and reproducible experimental results.[1] Its key properties are summarized below.

| Property | Value | Citations |

| CAS Number | 527-95-7 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₀O₇ | [2][3][4][5] |

| Molecular Weight | 302.24 g/mol | [3][4][5][6] |

| Appearance | Light yellow to yellow crystalline solid | [5][7] |

| Solubility | DMSO: 30-100 mg/mL DMF: ~30 mg/mL Ethanol: 2-5 mg/mL Water: Insoluble DMSO:PBS (pH 7.2) (1:4): ~1 mg/mL | [6][7][8][9] |

| Purity | ≥98% (HPLC) | [3] |

Experimental Protocol: Stock Solution Preparation

The following protocol outlines the steps for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). DMSO is the highly recommended solvent for creating primary stock solutions.[1]

2.1 Materials and Equipment

-

This compound powder (purity ≥98%)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2 Step-by-Step Protocol for 10 mM Stock Solution

-

Pre-calculation: Before weighing, calculate the required mass of this compound and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 302.24 g/mol x 1000 mg/g = 3.0224 mg

-

-

Weighing: Carefully weigh out approximately 3.02 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

-

Solubilization:

-

Recalculate the precise volume of DMSO needed based on the actual mass of this compound weighed.

-

Volume (mL) = [Mass (mg) / 302.24 ( g/mol )] / 10 (mmol/L)

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolution:

-

Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.

-

If particles are still visible, heat the tube to 37°C for a short period and/or place it in an ultrasonic bath until the solution is clear.[8] A clear, light yellow solution should be obtained.

-

-

Aliquoting and Storage:

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound solutions.

| Form | Storage Temperature | Shelf Life | Citations |

| Powder | -20°C | 3 years | [6] |

| Stock Solution in DMSO | -20°C | 1 month | [1][6][8][10] |

| Stock Solution in DMSO | -80°C | 6-12 months | [1][6][8] |

Note: Always protect the compound from light.[8] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] When diluting the DMSO stock into aqueous media for cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Workflow Diagram

The following diagram illustrates the standard workflow for preparing this compound stock solutions.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

-

Handle this compound powder in a well-ventilated area or chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid inhalation or contact with skin and eyes.[11]

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[11]

-

This compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C15H10O7 | CID 5280544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 98 HPLC 527-95-7 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | 527-95-7 [amp.chemicalbook.com]

- 8. glpbio.com [glpbio.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. This compound|527-95-7|MSDS [dcchemicals.com]

Application Notes and Protocols: Herbacetin Solubility and Use in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Herbacetin, a natural flavonoid found in sources such as flaxseed, is a pentahydroxyflavone with a range of documented pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] Its mechanism of action involves the modulation of several key signaling pathways. For researchers investigating its therapeutic potential, understanding its solubility and proper handling in in vitro settings is crucial for obtaining reliable and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for these assays.[2][5] This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on its solubility in DMSO.

Data Presentation

This compound Solubility in DMSO

This compound exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for in vitro experiments.

| Parameter | Value | Source(s) |

| Solubility in DMSO | 60 mg/mL (198.51 mM) | |

| 100 mg/mL (330.86 mM) | [4] | |

| Molecular Weight | 302.24 g/mol | |

| Appearance | Soluble in methanol, ethanol, DMSO and other organic solvents. | [2][5] |

Note: It is recommended to use fresh, anhydrous DMSO as moisture absorption can decrease the solubility of compounds.[3] If precipitation occurs upon preparation, gentle warming and/or sonication can be used to aid dissolution.[1]

Recommended Storage of this compound Stock Solutions in DMSO

Proper storage of this compound stock solutions is critical to maintain its stability and efficacy for experiments.

| Storage Temperature | Recommended Storage Duration | Source(s) |

| -20°C | 1 month | [1][4] |

| -80°C | 6 months to 1 year | [1][4] |

To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Typical Concentrations for In Vitro Assays

The working concentration of this compound in in vitro assays can vary depending on the cell line and the biological effect being investigated.

| Cell Line | Assay Type | This compound Concentration | Final DMSO Concentration | Source(s) |

| HepG2 | Apoptosis Assay | 25-100 µM | Not specified | [6] |

| RAW 264.7 | Anti-inflammatory Assay (NO, IL-1β, TNF-α production) | 50 µM | Not specified | [7] |

| MDCK | Cytotoxicity Assay (MTT) | CC50: 293.7 μM | Not specified | [1] |

Important Consideration for Cell Culture: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity or other off-target effects.[8][9][10] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder (purity ≥ 98%)

-

Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 3.02 mg of this compound powder.

-

Adding DMSO: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3][4]

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol details the serial dilution of the this compound stock solution for use in a typical cell culture experiment.

Materials:

-

100 mM this compound in DMSO stock solution (from Protocol 1)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Intermediate Dilution (e.g., to 10 mM): Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 90 µL of sterile cell culture medium in a fresh microcentrifuge tube. This results in a 10 mM this compound solution in 10% DMSO.

-

Final Working Solution Preparation (e.g., for a final concentration of 100 µM):

-

To prepare a final concentration of 100 µM this compound in a total volume of 1 mL of cell culture medium, add 10 µL of the 10 mM intermediate dilution to 990 µL of cell culture medium.

-

The final DMSO concentration in this working solution will be 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding 10 µL of a 10% DMSO in medium solution (without this compound) to 990 µL of cell culture medium. This ensures the final DMSO concentration is consistent between the control and treated samples.

-

Application to Cells: Immediately add the prepared working solutions and the vehicle control to your cell cultures. Gently mix the plates or wells to ensure even distribution.

Note on Preventing Precipitation: When diluting the DMSO stock solution into aqueous cell culture medium, precipitation can sometimes occur.[11] To minimize this, it is recommended to perform dilutions in a stepwise manner and to gently swirl the medium while adding the this compound stock.[8]

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a key signaling pathway modulated by this compound.

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.[6]

Signaling Pathways Modulated by this compound

This compound has been shown to influence multiple signaling pathways, which contributes to its diverse biological activities.

-

PI3K/Akt Pathway: this compound can induce apoptosis in cancer cells, such as HepG2, by inhibiting the phosphorylation of Akt, a key protein in the PI3K/Akt survival pathway.[6] It also suppresses this pathway in the context of inflammation.[12]

-

NF-κB and JNK Pathways: In inflammatory models, this compound has been demonstrated to inhibit the activation of NF-κB and JNK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[2][7]

-

SGK1/NF-κB Pathway: this compound has been found to inhibit the SGK1/NF-κB signaling pathway, which is implicated in asthmatic airway inflammation.[13]

-

Nrf2/HO-1 Pathway: this compound can activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response, thereby protecting against oxidative stress.[14]

These notes provide a comprehensive guide for the effective use of this compound in in vitro research, ensuring data integrity and reproducibility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 527-95-7 [amp.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | 527-95-7 [amp.chemicalbook.com]

- 6. This compound induces apoptosis in HepG2 cells: Involvements of ROS and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

- 10. emulatebio.com [emulatebio.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound ameliorates lipopolysaccharide-elicited inflammatory response by suppressing NLRP-3/AIM-2 inflammasome activation, PI3K/Akt/MAPKs/NF-κB redox inflammatory signalling, modulating autophagy and macrophage polarization imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Asthma Development by Blocking the SGK1/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Quantification of Herbacetin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction Herbacetin is a flavonol, a type of flavonoid, found in various plants, including Rhodiola rosea[1][2]. Like other flavonols such as quercetin and kaempferol, this compound exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This document provides a detailed protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile). Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from authentic this compound standards. The Diode Array Detector (DAD) allows for spectral analysis to confirm peak purity and identity.

Experimental Workflow and Protocols

The overall process for quantifying this compound in a plant sample involves sample preparation, HPLC analysis, and data processing.

References

Application Notes and Protocols for Oral Administration of Herbacetin in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of herbacetin in rodent models, summarizing key pharmacokinetic data, efficacy in various disease models, and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies involving the oral delivery of this promising flavonoid.

Quantitative Data Summary

The following tables summarize the key quantitative data from rodent studies involving the oral administration of this compound and related flavonoids.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Strain | Administration Route | Dosage | Citation |

| Bioavailability (F) | 1.32% | Rat | Oral | Not Specified | [1] |

| Half-life (t½) | 11.9 ± 2.7 min | Rat | Intravenous | Not Specified | [1] |

| Clearance (CL) | 16.4 ± 1.92 mL/kg/min | Rat | Intravenous | Not Specified | [1] |

Table 2: Efficacy of Orally Administered this compound in Rodent Models

| Disease Model | Species/Strain | Dosage | Duration | Key Findings | Citation |

| Hepatic Encephalopathy | Rat | 20 and 40 mg/kg | 30 days | Improved motor coordination and spatial learning; reduced brain ammonia and oxidative stress. | [2] |

| Nociception (Pain) | Mouse | 50, 100, 150, 200 µg/kg (i.p.)* | Single dose | Significant dose-dependent inhibition of nociceptive behavior. | [3][4] |

*Note: While this study used intraperitoneal (i.p.) administration, the dosage provides a reference for efficacy studies.

Table 3: Oral Toxicity Data for a Structurally Similar Flavonoid (Quercetin) in Mice

| Study Type | Species/Strain | Dosage | Duration | Findings | Citation |

| Sub-chronic Toxicity | CD2F1 Mice | 62, 125, and 250 mg/kg of diet | 98 days | No discernible effect on body composition, organ function, behavior, or metabolism. | [5] |

No specific acute or subchronic oral toxicity studies for this compound were identified. The data for quercetin, a structurally related flavonoid, is provided as a reference. Researchers should conduct appropriate toxicity studies for this compound.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration to rodents.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[6][7]

-

Sterile water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and graduated cylinders

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.

-

Weigh the this compound powder accurately using an analytical balance.

-

Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This step is crucial for preventing clumping.

-

Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

-

Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.

-

Stir the suspension continuously using a magnetic stirrer until a homogenous mixture is achieved.

-

Visually inspect the suspension for any clumps or undissolved particles. If present, continue stirring or use a homogenizer to ensure uniformity.

-

Prepare the formulation fresh daily to ensure stability and prevent degradation of this compound.

Oral Gavage Administration in Mice

Objective: To accurately and safely administer the prepared this compound formulation directly into the stomach of a mouse.

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needle (typically 20-22 gauge, 1.5 inches long with a rounded tip for adult mice)

-

Syringe (1 mL or 3 mL)

-

Animal scale

-

Proper animal restraint device or manual restraint proficiency

Protocol:

-

Weigh the mouse to determine the correct volume of the formulation to be administered (typically 5-10 mL/kg body weight).[8]

-

Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing.

-

Attach the gavage needle to the syringe.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the back of the throat.

-

Allow the mouse to swallow the tip of the needle. The needle should then pass smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

-

Once the needle is in the stomach (the pre-measured length is a guide), slowly depress the syringe plunger to administer the formulation.

-

Withdraw the needle smoothly in the same direction it was inserted.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Oral this compound

The following diagrams illustrate the key signaling pathways reported to be modulated by this compound in rodent studies.

Caption: Key signaling pathways modulated by oral this compound.

Experimental Workflow for Efficacy Studies

The following diagram outlines a general workflow for conducting an in vivo efficacy study of orally administered this compound.

Caption: General workflow for in vivo efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective and cognitive enhancing effects of herbecetin against thioacetamide induced hepatic encephalopathy in rats via upregulation of AMPK and SIRT1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic effect of the flavonoid this compound in nociception animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. Sub-chronic oral toxicity screening of quercetin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: DPPH Assay for Measuring Herbacetin's Free Radical Scavenging Activity

Introduction

Free radicals and reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of these species and the body's antioxidant defense mechanisms leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found abundantly in plants, are renowned for their potent antioxidant properties.

Herbacetin (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonoid that has demonstrated significant biological activities. One of the most common and reliable methods for evaluating the in vitro antioxidant capacity of compounds like this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This method is simple, rapid, and sensitive for screening the antioxidant potential of pure compounds and plant extracts.[1]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] DPPH is a dark purple crystalline powder that forms a stable radical in solution.[1] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction results in a color change from deep violet to a pale yellow, which can be measured spectrophotometrically by the decrease in absorbance at approximately 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.

Quantitative Data Summary

The free radical scavenging activity is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

| Compound | IC50 Value (DPPH Assay) | Notes |

| This compound | 49.28 µmol/L[2] | Demonstrates a marked scavenging effect on DPPH radicals.[2] |

| Quercetin | ~4.60 µM (or 1.39 µg/mL)[3] | A common flavonoid used as a positive control, known for its strong antioxidant activity.[1][3] |

| Ascorbic Acid | ~6.1 µg/mL to 10.65 µg/mL[4][5] | A standard antioxidant reference compound.[4] |

Note: IC50 values can vary depending on experimental conditions such as solvent, incubation time, and initial DPPH concentration.[6]

Experimental Workflow

Caption: Experimental workflow for the DPPH free radical scavenging assay.

Detailed Experimental Protocol

This protocol outlines the steps for determining the free radical scavenging activity of this compound using the DPPH assay.

Materials and Reagents

-

This compound (pure compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (HPLC or spectrophotometric grade)

-

Positive Control: Ascorbic Acid or Quercetin

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Analytical balance

-

Micropipettes

-

Volumetric flasks and test tubes

-

Aluminum foil

Preparation of Solutions

a) DPPH Stock Solution (e.g., 1 mM):

-

Accurately weigh approximately 3.94 mg of DPPH powder.

-

Dissolve it in 10 mL of methanol or ethanol in a volumetric flask.

-

Mix thoroughly until completely dissolved.

-

Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1]

-

Store the stock solution at 4°C for short-term use.

b) DPPH Working Solution (e.g., 0.1 mM):

-

Dilute the 1 mM DPPH stock solution 1:10 with methanol or ethanol. For example, add 1 mL of stock solution to 9 mL of solvent.

-

The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[1]

-

Prepare this solution fresh daily before use.[1]

c) this compound Sample Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL or 1 mM) in methanol or a suitable solvent.

-

Perform serial dilutions from the stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

d) Positive Control Solution:

-

Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Quercetin, following the same concentration range as the this compound samples.

Assay Procedure (Microplate Method)

-

Reaction Setup:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the various dilutions of this compound sample solutions to the respective wells.

-

Add 100 µL of the various dilutions of the positive control solutions to their designated wells.

-

Control (Blank): Add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH working solution. This represents 0% inhibition.

-

Sample Blank: Add 100 µL of each this compound concentration and 100 µL of the solvent (without DPPH) to correct for any background absorbance from the sample itself.

-

-

Incubation:

-

Mix the contents of the wells gently by pipetting.

-

Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[1] The incubation time should be sufficient to allow the reaction to reach a steady state.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis

a) Calculation of Percentage Inhibition: The free radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

-

Acontrol is the absorbance of the control reaction (DPPH solution + solvent).

-

Asample is the absorbance of the test sample (DPPH solution + this compound or standard). If a sample blank was used, subtract its absorbance from Asample before calculation.

b) Determination of IC50 Value:

-

Plot a graph of the percentage of inhibition (%) versus the concentration of this compound (µg/mL or µM).

-

The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.

-

This value can be determined from the graph by interpolation or by using linear regression analysis from the dose-response curve. A lower IC50 value signifies greater antioxidant activity.

References

- 1. mdpi.com [mdpi.com]

- 2. in vitro Free Radical Scavenging and Protein Oxidation Inhibitory Effects of this compound [spkx.net.cn]

- 3. mdpi.com [mdpi.com]

- 4. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dependence of DPPH Radical Scavenging Activity of Dietary Flavonoid Quercetin on Reaction Environment | Bentham Science [benthamscience.com]

Application Notes and Protocols for the LC-MS/MS Detection of Herbacetin and its Metabolites in Plasma

FOR RESEARCH USE ONLY

Introduction

Herbacetin, a flavonoid found in various plants, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. The primary metabolic pathway for flavonoids like this compound is glucuronidation, which occurs mainly in the liver and intestines. This process increases the water solubility of this compound, facilitating its excretion. This document provides a detailed protocol for the sensitive and selective quantification of this compound and its glucuronide metabolites in plasma samples using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Principle

This method employs a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation of this compound and its metabolites on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode. The negative ion mode is generally preferred for the analysis of flavonoids and their glucuronide conjugates due to the presence of acidic hydroxyl groups that readily deprotonate.

Materials and Reagents

-

This compound analytical standard

-

This compound glucuronide metabolite standards (if available)

-

Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample, such as apigenin or luteolin)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Control plasma (e.g., rat, mouse, or human)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol/water to create working standard solutions at various concentrations for the calibration curve.

-

Internal Standard Working Solution: Dilute the internal standard primary stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each sample, except for the blank plasma.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |